molecular formula C16H11FN4S B11229235 2-(4-Fluorobenzyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Fluorobenzyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11229235
M. Wt: 310.4 g/mol
InChI Key: YRNHAJTWYNCZJA-UHFFFAOYSA-N
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Description

2-[(4-FLUOROPHENYL)METHYL]-7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of fluorophenyl and thiophene groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-FLUOROPHENYL)METHYL]-7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiophene carboxylic acids under acidic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-FLUOROPHENYL)METHYL]-7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(4-FLUOROPHENYL)METHYL]-7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-FLUOROPHENYL)METHYL]-7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-FLUOROPHENYL)METHYL]-7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to the combination of fluorophenyl and thiophene groups in its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H11FN4S

Molecular Weight

310.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H11FN4S/c17-12-5-3-11(4-6-12)10-15-19-16-18-8-7-13(21(16)20-15)14-2-1-9-22-14/h1-9H,10H2

InChI Key

YRNHAJTWYNCZJA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=NC3=NC(=NN23)CC4=CC=C(C=C4)F

Origin of Product

United States

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